3',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the reaction of 3,4-difluorobenzaldehyde with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under acidic conditions . The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity . The use of continuous flow reactors and automated systems can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the difluorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: Similar structure but with different fluorine atom positions.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone: Lacks the difluorophenyl group.
Uniqueness
3’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to the specific positioning of the difluorophenyl and dioxane groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-12(17)13(18)8-11/h6-8,15H,3-5,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFILZTPTSCTDQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645969 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-97-5 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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